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Zusammenfassung

Dieses Dokument bietet einen detaillierten technischen Uberblick tiber Vorasidenib, einen
potenten, hirngangigen dualen Inhibitor der mutierten Isocitrat-Dehydrogenase 1 und 2 (IDH1
und IDH2). Mutationen in IDH1 und IDH2 sind entscheidende onkogene Treiber bei
niedriggradigen Gliomen und fiihren zur Produktion des Onkometaboliten D-2-Hydroxyglutarat
(2-HG). Vorasidenib zielt auf diesen Signalweg ab, was zu einer signifikanten Reduktion der 2-
HG-Spiegel und einer Verzégerung des Tumorwachstums fiihrt. Dieser Leitfaden fasst die
guantitativen Daten zur 2-HG-Reduktion zusammen, beschreibt die experimentellen Protokolle
zur Bewertung der Wirksamkeit des Medikaments und visualisiert die zugrunde liegenden
Mechanismen und Arbeitsablaufe.

Einleitung

Mutationen in den Genen, die fur die metabolischen Enzyme IDH1 und IDH2 kodieren, sind ein
charakteristisches Merkmal von etwa 80 % der niedriggradigen Gliome.[1][2] Diese Mutationen
verleihen den Enzymen eine neomorphe Aktivitat, die zur Umwandlung von a-Ketoglutarat (a-
KG) in den Onkometaboliten D-2-Hydroxyglutarat (2-HG) fuhrt.[1][2] Die Akkumulation von 2-
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HG in hohen Konzentrationen stort zellulare Prozesse, einschliel3lich epigenetischer
Regulation und DNA-Reparatur, und treibt so die Tumorentstehung voran.

Vorasidenib (VOR; AG-881) ist ein oral verabreichter, niedermolekularer Inhibitor, der speziell
entwickelt wurde, um die Blut-Hirn-Schranke zu Giberwinden und sowohl auf mutierte IDH1- als
auch auf IDH2-Enzyme abzuzielen.[1] Durch die Hemmung dieser mutierten Enzyme blockiert
Vorasidenib effektiv die Produktion von 2-HG, was in praklinischen und klinischen Studien zu
einer beeindruckenden Antitumoraktivitat gefuhrt hat. Die zulassungsrelevante Phase-3-Studie
INDIGO hat gezeigt, dass Vorasidenib das progressionsfreie Uberleben bei Patienten mit IDH-
mutierten Gliomen des Grades 2 signifikant verlangert.

Zielpfad und Wirkmechanismus

Der primére Zielpfad von Vorasidenib ist der durch mutierte IDH1- und IDH2-Enzyme
veranderte Stoffwechselweg.

e Normale Enzymfunktion: Wildtyp-IDH1 (im Zytoplasma) und IDH2 (in den Mitochondrien)
katalysieren die oxidative Decarboxylierung von Isocitrat zu a-Ketoglutarat (a-KG) unter
gleichzeitiger Reduktion von NADP+ zu NADPH.

o Mutierte Enzymfunktion: Krebsassoziierte Mutationen, am haufigsten am Arginin-Rest R132
von IDH1 oder R172/R140 von IDH2, verleihen dem Enzym eine neue Funktion. Anstatt
Isocitrat umzuwandeln, reduzieren diese mutierten Enzyme a-KG zu D-2-Hydroxyglutarat (2-
HG) unter Verbrauch von NADPH.

¢ Onkogene Wirkung von 2-HG: Die Ubermalige Anreicherung von 2-HG hemmt kompetitiv a-
KG-abhangige Dioxygenasen, einschlief3lich Histon- und DNA-Demethylasen. Dies fiihrt zu
einer umfassenden epigenetischen Dysregulation, wie z. B. DNA-Hypermethylierung, die die
zellulare Differenzierung blockiert und zur Tumorentstehung beitragt.

» Wirkung von Vorasidenib: Vorasidenib bindet allosterisch an die mutierten IDH1/2-Enzyme
und hemmt deren neomorphe Aktivitat. Dies unterbricht die Produktion von 2-HG, was zu
einer Verringerung der intrazellularen 2-HG-Konzentrationen fuhrt. Die Wiederherstellung
normaler a-KG-Spiegel und die Aufhebung der epigenetischen Dysregulation tragen zur
Verlangsamung des Tumorwachstums und zur Induktion der zellularen Differenzierung bei.
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Abbildung 1: Signalweg von Vorasidenib.
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Quantitative Daten zur 2-HG-Reduktion

Vorasidenib hat in préklinischen und klinischen Studien eine robuste und anhaltende

Reduktion der 2-HG-Konzentrationen in IDH-mutierten Gliomen gezeigt.

Tabelle 1: Préklinische 2-HG-Reduktion durch Vorasidenib

2-HG-
Modell Dosierung Dauer ) Quelle
Reduktion
Orthotopes
Gliom-
50 mg/kg,
Mausmodell ] ) 4 Tage >97% [1]
zweimal taglich
(TS603 IDH1-
R132H)
Tabelle 2: Klinische 2-HG-Reduktion durch Vorasidenib
) 2-HG-
. ] Patientenpo .
Studie Phase Dosierung . Reduktion Quelle
pulation )
im Tumor

Rezidivierend

es, hicht-
kontrastmittel
NCT0334319 1 50 mg,
_ _ _ _ aufnehmende  92.6% [31[4]
7 (perioperativ)  einmal taglich
s IDH1-
mutiertes
Gliom
Phase-1- 50 mg, IDH-mutiertes
. 1 . . _ >90% [2]
Studien einmal taglich  Gliom

Anmerkung: Die Daten zur 2-HG-Reduktion aus der Phase-3-Studie INDIGO wurden in den

primaren Veroffentlichungen nicht als spezifische quantitative Werte, sondern als Bestatigung

der >90%-igen Suppression auf der gewahlten Dosisstufe berichtet.
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Detaillierte experimentelle Protokolle
Biochemischer Assay zur Aktivitat der mutierten IDH1/2

Dieser Assay dient zur Bestimmung der inhibitorischen Potenz von Verbindungen wie
Vorasidenib auf die neomorphe Aktivitat der mutierten IDH1/2-Enzyme.

Prinzip: Die Aktivitat der mutierten IDH1/2 wird durch Messung des Verbrauchs des Kofaktors
NADPH bestimmt. Die Reaktion, bei der a-KG zu 2-HG reduziert wird, oxidiert NADPH zu
NADP+. Der Abfall der NADPH-Konzentration, der durch eine Abnahme der Fluoreszenz oder

Absorption bei 340 nm gemessen wird, ist direkt proportional zur Enzymaktivitat.
Protokoll (Beispiel):

» Reagenzien:

[e]

Rekombinantes humanes mutiertes IDH1 (z. B. R132H) oder IDH2 (z. B. R140Q) Enzym

o

Assay-Puffer: z. B. 50 mM Tris-HCI, pH 7,5, 150 mM NaCl, 10 mM MgClz, 1 mM DTT

NADPH

[¢]

o

o-Ketoglutarat (Substrat)

[e]

Testverbindung (z. B. Vorasidenib) in DMSO

o

96- oder 384-Well-Platte (UV-transparent oder schwarz flr Fluoreszenz)

o Durchfuihrung: a. Die Testverbindung in verschiedenen Konzentrationen wird in die Wells der
Mikrotiterplatte gegeben. b. Rekombinantes mIDH1/2-Enzym wird zu den Wells hinzugeflugt
und fur 15-30 Minuten bei Raumtemperatur vorinkubiert. c. Die Reaktion wird durch Zugabe
einer Mischung aus NADPH und a-KG gestartet. Typische Endkonzentrationen sind 10-100
puM fir NADPH und 100-500 uM fir a-KG. d. Die Abnahme der NADPH-Absorption bei 340
nm oder der Fluoreszenz wird Uber einen Zeitraum von 30-60 Minuten in einem
Plattenlesegerat kinetisch gemessen. e. Die Anfangsgeschwindigkeiten der Reaktion werden
berechnet. f. Die prozentuale Hemmung wird im Vergleich zu einer Vehikelkontrolle (DMSO)
berechnet und die ICso-Werte werden durch nichtlineare Regression bestimmit.
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Abbildung 2: Arbeitsablauf des IDH-Aktivitatsassays.

Quantifizierung von 2-HG mittels
Fliussigchromatographie-Tandem-Massenspektrometrie
(LC-MS/MS)
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Diese Methode wird zur genauen Quantifizierung der 2-HG-Konzentrationen in biologischen
Proben (Zelllysate, Gewebe, Plasma) verwendet.

Prinzip: 2-HG wird aus der biologischen Matrix extrahiert, chromatographisch von anderen
Metaboliten getrennt und dann durch Tandem-Massenspektrometrie nachgewiesen und
quantifiziert. Ein internen Standard (typischerweise ein stabilisotopen-markiertes 2-HG, z. B.
13Cs-2-HG oder Da-2-HG) wird verwendet, um die Genauigkeit zu erhéhen.

Protokoll (Beispiel fir Tumorgewebe):

o Probenvorbereitung: a. Eine abgewogene Menge gefrorenen Tumorgewebes (~20 mg) wird
in einem kalten Lysepuffer (z. B. 80% Methanol) mit Keramikperlen homogenisiert. b. Der
interne Standard (z. B. D4-2-HG) wird in einer bekannten Konzentration zugegeben. c. Die
Probe wird zentrifugiert, um Proteine und Zelltrimmer zu entfernen. d. Der Uberstand wird
entnommen und zur Trockne eingedampft. e. Der getrocknete Extrakt wird in der mobilen
Phase fir die LC-MS/MS-Analyse rekonstituiert.

e LC-MS/MS-Analyse: a. Flussigchromatographie (LC):

o Saule: HILIC- (Hydrophilic Interaction Liquid Chromatography) oder C18-S&ule (nach
Derivatisierung).

o Mobile Phase: Typischerweise ein Gradient aus einem wassrigen Puffer (z. B.
Ammoniumformiat in Wasser) und einem organischen Lésungsmittel (z. B. Acetonitril).

o Flussrate und Gradient werden optimiert, um 2-HG von seinen Isomeren (z. B. Glutarat)
zu trennen. b. Tandem-Massenspektrometrie (MS/MS):

o lonisierungsmodus: Elektrospray-lonisierung (ESI) im negativen Modus.

o Detektionsmodus: Multiple Reaction Monitoring (MRM).

o MRM-Ubergange:

o Fur 2-HG (m/z 147): 147 -> 129 oder 147 -> 85

o Fir Ds-2-HG (m/z 151): 151 -> 133 c. Quantifizierung:

o Eine Kalibrierungskurve wird mit bekannten Konzentrationen von 2-HG erstellt.

o Die Konzentration von 2-HG in der Probe wird durch das Verhéltnis der Peakflache von 2-
HG zur Peakflache des internen Standards bestimmt und anhand der Kalibrierungskurve
berechnet.
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Abbildung 3: Arbeitsablauf der 2-HG-Quantifizierung mittels LC-MS/MS.
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Schlussfolgerung

Vorasidenib ist eine zielgerichtete Therapie, die den onkogenen Signalweg von IDH-
Mutationen in Gliomen wirksam unterbricht. Durch die potente Hemmung der mutierten IDH1-
und IDH2-Enzyme flhrt es zu einer tiefgreifenden und anhaltenden Reduktion des
Onkometaboliten 2-HG. Die in diesem Leitfaden beschriebenen quantitativen Daten und
experimentellen Protokolle bilden die Grundlage fir das Verstandnis seines Wirkmechanismus
und fur die weitere Forschung und Entwicklung in diesem Bereich. Die klinischen Ergebnisse
der INDIGO-Studie untermauern das Potenzial von Vorasidenib, die Behandlungsparadigmen
fur Patienten mit IDH-mutierten niedriggradigen Gliomen zu verandern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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